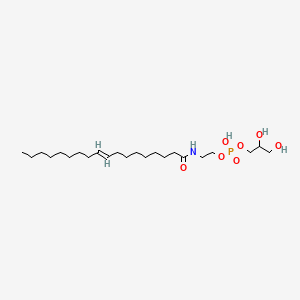
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer is a naturally occurring lipid that belongs to the class of N-acylated ethanolamines. These compounds are known for their diverse bioactivities, including roles in lipid biochemistry, endocannabinoid signaling, and neuroscience . This compound is a precursor to oleoyl ethanolamide, a potent endogenous agonist for peroxisome proliferator-activated receptor alpha (PPARα) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer typically involves the acylation of ethanolamine with oleic acid, followed by phosphorylation. The reaction conditions often include the use of catalysts such as glycerophosphodiesterase 1 (GDE1) to facilitate the formation of the glycerophospho linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the ethanolamine or oleoyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxidized lipids, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive lipids.
Biology: The compound plays a role in cellular signaling and membrane dynamics.
Industry: The compound is used in the development of lipid-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer exerts its effects primarily through its conversion to oleoyl ethanolamide, which activates PPARα. This activation leads to various downstream effects, including the regulation of lipid metabolism and appetite suppression . The molecular targets involved include PPARα and other components of the endocannabinoid signaling pathway.
Comparación Con Compuestos Similares
Similar Compounds
Arachidonoyl Ethanolamide (Anandamide): Another N-acylated ethanolamine that acts as an endogenous cannabinoid neurotransmitter.
Palmitoyl Ethanolamide: Known for its anti-inflammatory and analgesic properties.
Uniqueness
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer is unique due to its specific role as a precursor to oleoyl ethanolamide, which has distinct bioactivities compared to other N-acylated ethanolamines. Its ability to activate PPARα and influence appetite regulation sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C23H46NO7P |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 2-[[(E)-octadec-9-enoyl]amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9+ |
Clave InChI |
VBNXVCGZJCGEKO-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


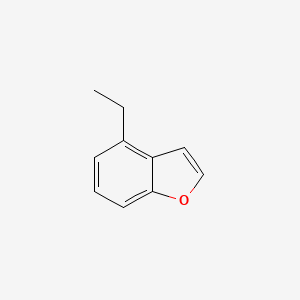
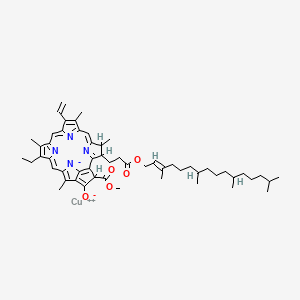

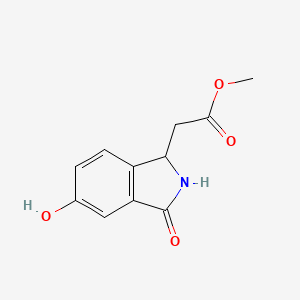


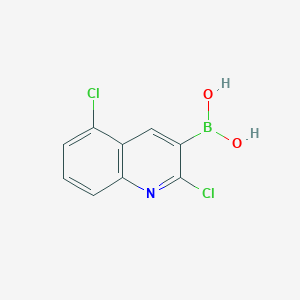


![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
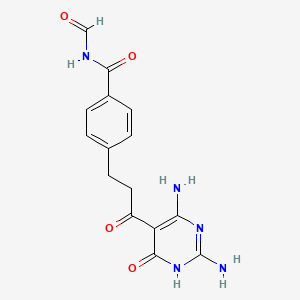
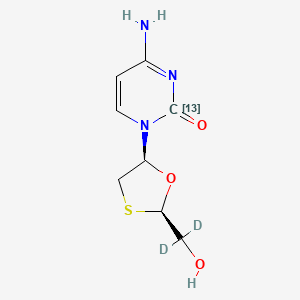
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
